molecular formula C10H16N2O4 B084025 Tetraacetylethylenediamine CAS No. 10543-57-4

Tetraacetylethylenediamine

Cat. No. B084025
CAS RN: 10543-57-4
M. Wt: 228.24 g/mol
InChI Key: BGRWYDHXPHLNKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TAED involves the acylation of ethylenediamine with acetic anhydride, leading to the formation of TAED. This process involves specific conditions that ensure the complete acetylation of the ethylenediamine substrate to produce TAED efficiently. The kinetic analysis of this synthesis has been studied, revealing the process dynamics and optimizing the reaction conditions for industrial production (Platonova et al., 2008).

Molecular Structure Analysis

The molecular structure of TAED has been extensively characterized through spectroscopic methods, including NMR and X-ray crystallography. These studies have provided detailed insights into the molecular configuration, confirming the presence of four acetyl groups attached to the ethylenediamine backbone. The structural analysis is crucial for understanding TAED's chemical behavior and reactivity (Brand et al., 1997).

Chemical Reactions and Properties

TAED undergoes various chemical reactions, primarily serving as a bleach activator. In aqueous solutions, TAED reacts with hydrogen peroxide to form peracetic acid, a potent bleaching agent. This reaction is influenced by several factors, including pH and temperature, which affect the efficiency of TAED as a bleach activator. The degradation pathways of TAED, including photodegradation, have been studied to understand its environmental impact and stability (Davies & Deary, 1991).

Physical Properties Analysis

The physical properties of TAED, such as solubility, melting point, and stability, are key to its application in various industrial processes. TAED's solid-state characteristics and behavior under different environmental conditions have been explored to optimize its storage and application in detergent formulations (Wang et al., 2020).

Chemical Properties Analysis

TAED's chemical properties, including its reactivity towards nucleophiles and electrophiles, play a significant role in its function as a bleach activator. The compound's ability to undergo specific reactions under controlled conditions makes it a valuable component in enhancing the efficacy of bleaching agents at lower temperatures. The kinetics and mechanism of TAED's reaction with peracetic acid and other related species have been detailed, providing insights into its operational efficiency (Davies & Deary, 1991).

Scientific Research Applications

  • TAED degrades slowly in an acidic medium, with photodegradation occurring in the presence of iron (III), leading to different degradation products compared to dark degradation. The process involves hydroxyl radicals from photolysis of aquo-complexes of iron (III) (Brand, Mailhot, & Bolte, 1997).

  • TAED combined with sodium perborate (TAED+P) was studied for its potential as an endodontic disinfectant. It showed less cytotoxicity compared to sodium hypochlorite (NaOCl) on L929 fibroblasts, supporting its use in endodontic applications (Simbula, Dettori, Camboni, & Cotti, 2010).

  • In textile applications, TAED activated hydrogen peroxide systems are effective for low-temperature bleaching of crude cellulose from jute fiber, offering a more efficient process than conventional hydrogen peroxide systems (Wen, Zou, & Wang, 2018).

  • TAED activated hydrogen peroxide bleaching improved the storage stability, breaking tenacity, and removal of noncellulosic materials in scoured jute fibers, showing enhanced efficiency over conventional bleaching methods (Wang, Xu, Lou, & Dong, 2020).

  • TAED's quantitative determination in laundry powder was achieved using attenuated total reflectance Fourier transform infrared spectrometry, proving to be a reliable and accurate method (Khanmohammadi, Shanehsaz, Garmarudi, & Kargosha, 2008).

  • The kinetics of TAED's hydrolysis and perhydrolysis were explored, highlighting its effectiveness as a bleach activator in reactions with hydrogen peroxide and water (Davies & Deary, 1991).

  • Ultrasound-assisted TAED/hydrogen peroxide/triethanolamine system proved effective for low-temperature bleaching of cotton cellulose, reducing bleaching time and maintaining fabric properties (Alghamdi, Abdel-Halim, & Alothman, 2016).

properties

IUPAC Name

N-acetyl-N-[2-(diacetylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWYDHXPHLNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040752
Record name Tetraacetylethylenediamine
Source EPA DSSTox
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid
Record name Acetamide, N,N'-1,2-ethanediylbis[N-acetyl-
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Record name Tetraacetylethylenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetraacetylethylenediamine

CAS RN

10543-57-4
Record name Tetraacetylethylenediamine
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Record name Tetraacetylethylenediamine
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Record name Acetamide, N,N'-1,2-ethanediylbis[N-acetyl-
Source EPA Chemicals under the TSCA
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Record name Tetraacetylethylenediamine
Source EPA DSSTox
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Record name N,N'-ethylenebis[N-acetylacetamide]
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Record name TETRAACETYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name Tetraacetylethylenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 - 150 °C
Record name Tetraacetylethylenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
866
Citations
D MartináDavies - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Hydrogen peroxide and water react with tetraacetylethylenediamine (TAED) to form consecutively triacetylethylenediamine and diacetylethylenediamine with the release of two …
Number of citations: 72 pubs.rsc.org
L Qi, G Zuo, Z Cheng, L Wang, C Zhou - Chemical engineering journal, 2013 - Elsevier
Abstract Treatment of chemical warfare agents (CWAs) including soman (GD), mustard (HD) and VX by combined sodium percarbonate and tetraacetylethylenediamine (SPC/TAED) …
Number of citations: 24 www.sciencedirect.com
W Wang, M Xu, J Lou, A Dong - Journal of Materials Research and …, 2020 - Elsevier
Tetraacetylethylenediamine (TAED) activated hydrogen peroxide (H 2 O 2 ) was tentatively used in the bleaching of scoured jute fibers, and the effects of this method on the …
Number of citations: 18 www.sciencedirect.com
N Brand, G Mailhot, M Bolte - Chemosphere, 1997 - Elsevier
The dark degradation of tetraacetylethylenediamine (TAED) was investigated. It is a slow process which is favored in acidic medium. There is a hydrolysis of an imide group with the …
Number of citations: 24 www.sciencedirect.com
Y Li, H Dong, J Xiao, L Li, D Chu, X Hou… - Journal of Hazardous …, 2022 - Elsevier
This work presents a novel CuS/percarbonate/tetraacetylethylenediamine (CuS/SPC/TAED) process for the degradation of sulfamethazine (SMT). Results indicated that the CuS/SPC/…
Number of citations: 19 www.sciencedirect.com
Y Li, H Dong, J Xiao, L Li, D Chu, X Hou… - Chemical Engineering …, 2022 - Elsevier
Calcium peroxide (CP)-based advanced oxidation processes for water decontamination have stimulated considerable attention due to their inherent merits. Herein, a novel …
Number of citations: 13 www.sciencedirect.com
RC Sun, J Tomkinson - European polymer journal, 2003 - Elsevier
Post-treatment with 2% H 2 O 2 –0.2% tetraacetylethylenediamine (TAED) at pH 11.8 for 12 h at 48 C solubilized 27.1–28.1% of the original hemicelluloses and 43.3–46.2% of the …
Number of citations: 71 www.sciencedirect.com
Y Dong, L Bian, C Zhang, B Li - Coloration Technology, 2020 - Wiley Online Library
Four common oxidants, including hydrogen peroxide (H 2 O 2 ), sodium percarbonate (SPC), sodium perborate (SPB) and sodium persulphate (SPS), were activated with …
Number of citations: 9 onlinelibrary.wiley.com
AS Antsyshkina, GG Sadikov, IA Solonina… - Russian Journal of …, 2007 - Springer
Two ethylenediamine derivatives—N-(2-ammoniumethyl)carbamate HN(COO − )CH 2 CH 2 N + H 3 (I) and tetraacetylethylenediamine (H 3 CC(O)) 2 NCH 2 CH 2 N(C(O)CH 3 ) 2 (II) (…
Number of citations: 3 link.springer.com
PA Gilbert - Detergents, 1992 - Springer
TAED is incorporated into fabric washing powders as a bleach activator. In the wash it undergoes almost quantitative perhydrolysis to diacetylethylenediamine (DAED) and to peracetate…
Number of citations: 4 link.springer.com

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